Perfluoroheptyl iodide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUMDLIBMIYQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059828 | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-58-0 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodopentadecafluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |
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| Record name | PERFLUOROHEPTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for Perfluoroheptyl Iodide and Its Analogs
Telomerization Strategies for Perfluoroalkyl Iodide Synthesis
Telomerization is a significant industrial process for manufacturing perfluoroalkyl iodides. researchgate.net The process involves the reaction of a perfluoroalkyl iodide, known as a "telogen," with a fluoroalkene, or "taxogen," to produce a mixture of PFAIs with longer perfluorinated chains. clu-in.orgresearchgate.net
A common commercial method involves the reaction of pentafluoroethyl iodide (C₂F₅I) with tetrafluoroethylene (B6358150) (TFE) to yield a mixture of linear perfluoroalkyl iodides. clu-in.orgresearchgate.net The general reaction is represented as:
C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
This process typically produces linear molecules with minimal branching. clu-in.org The resulting mixture of PFAIs, often referred to as Telomer A, can be further reacted, for instance with ethylene (B1197577), to produce fluorotelomer iodides (Telomer B), which are precursors to fluorotelomer-based products. clu-in.org
To enhance the selectivity of the telomerization process and reduce the formation of undesirable heavy telomers, a continuous process in a tubular reactor with a stepped feed of tetrafluoroethylene has been developed. google.com In this method, only a fraction of the TFE is introduced at the beginning of the reaction, with the remainder added at a point where the concentration of higher homologues is sufficient to promote transfer reactions. google.com This approach has been shown to decrease the proportion of heavy telomers. google.com For example, in one instance, introducing 50% of the TFE at the head of the reactor and the rest at two-thirds of the reactor's length reduced the proportion of heavy telomers to 0.53% with a TFE conversion rate of 58.5%. google.com
The telomerization of vinylidene fluoride (B91410) (VDF) with 1-iodoperfluoroalkanes has also been investigated as a route to synthesize well-architectured fluoropolymers. rsc.orgacs.org
Table 1: Telomerization Reaction Examples
| Telogen | Taxogen | Reaction Conditions | Products | Key Findings | Citation |
|---|---|---|---|---|---|
| Pentafluoroethyl iodide (C₂F₅I) | Tetrafluoroethylene (TFE) | Thermal, continuous tubular reactor | Mixture of linear C₂F₅(CF₂CF₂)nI | Standard industrial process for linear PFAIs. | clu-in.orgresearchgate.net |
| Pentafluoroethyl iodide or Heptafluoroisopropyl iodide | Tetrafluoroethylene (TFE) | Thermal, continuous tubular reactor with stepped TFE feed (344°C) | Perfluoroalkyl iodides (4-12 carbons) | Stepped feed reduces heavy telomer formation. | google.com |
| 1-Iodoperfluorobutane | Vinylidene fluoride (VDF) | Radical telomerization | PVDF telomers | Method to produce well-architectured fluoropolymers. | rsc.orgcore.ac.uk |
Electrochemical Synthesis Approaches
Electrosynthesis offers a powerful and sustainable methodology for synthesizing organic molecules, including perfluoroalkyl iodides. nih.gov This approach can generate highly reactive species under mild conditions through anodic oxidation or cathodic reduction, making it suitable for challenging transformations like perfluoroalkylation. nih.govresearchgate.net
Electrochemical methods can be used for the direct perfluoroalkylation of various organic molecules. ulb.ac.be Perfluoroalkyl radicals, which are key intermediates in these reactions, can be generated electrochemically from perfluoroalkyl halides. ulb.ac.be For instance, the indirect electrochemical reduction of perfluoroalkyl halides like n-C₆F₁₃I in the presence of nitrogen heterocycles has been demonstrated to produce perfluoroalkyl-substituted compounds. researchgate.net
Research has shown that electrochemical perfluoroalkylation can be more efficient than chemical methods. In one study, comparable yields of coupling products were achieved in 2 hours with electrosynthesis, whereas the chemical synthesis required 48 hours. rsc.org Cyclic voltammetry has been a valuable tool for understanding the electrogeneration of active species in these reactions. rsc.org While direct electrochemical synthesis of perfluoroheptyl iodide is not extensively detailed in the provided results, the principles of electrochemical perfluoroalkylation are well-established and applicable. nih.govulb.ac.be
Table 2: Electrochemical Perfluoroalkylation Examples
| Perfluoroalkyl Source | Substrate | Method | Key Findings | Citation |
|---|---|---|---|---|
| n-C₆F₁₃I | Nitrogen heterocycles (e.g., imidazole, purine) | Indirect electrochemical reduction | One-step preparation of pharmaceutically interesting compounds. | researchgate.net |
| Perfluorohexyl iodide | Benzene | Electrocatalysis with an iron complex | Faster and more efficient than the corresponding chemical synthesis. | rsc.org |
Microwave-Assisted Synthetic Routes for Functionalized Perfluoroalkyl Iodides
Microwave-assisted synthesis has emerged as an important technique for the efficient and environmentally friendly production of fluorinated compounds. researchgate.net This method offers several advantages, including significantly reduced reaction times, higher yields, and better control over reaction conditions due to uniform heating. researchgate.netmdpi.com
While the direct microwave-assisted synthesis of this compound is not explicitly detailed, the synthesis of related functionalized compounds highlights the potential of this methodology. For example, the microwave-assisted synthesis of 1-(perfluorohexyl)-3-methylimidazolium iodide, a perfluorinated ionic liquid, was achieved in a much shorter time compared to conventional heating methods. cambridge.orggrafiati.com This demonstrates that microwave synthesis is an effective method for preparing perfluorinated compounds. cambridge.org The radical addition of perfluorohexyl iodide to vinyl acetate (B1210297) has also been investigated, indicating its utility in forming functionalized molecules. sigmaaldrich.com
Table 3: Microwave-Assisted Synthesis of a Functionalized Perfluoroalkyl Iodide Analog
| Reactants | Product | Method | Key Findings | Citation |
|---|---|---|---|---|
| Perfluorohexyl iodide, 1-methylimidazole | 1-(perfluorohexyl)-3-methylimidazolium iodide | Microwave-assisted synthesis | Significantly shortened reaction time compared to conventional methods. | cambridge.orggrafiati.com |
Transformations from Perfluoroalkanes for Perfluoroalkyl Iodide Generation
The direct conversion of perfluoroalkanes to perfluoroalkyl iodides presents a significant challenge due to the high strength of C-F bonds. However, transformations from other perfluoroalkyl derivatives, such as chlorides and bromides, are more common.
A notable two-step, one-pot synthesis has been developed to produce perfluoroalkyl iodides from perfluoroalkyl chlorides. researchgate.netgoogle.com This process involves an initial conversion to the corresponding sodium perfluoroalkanesulfinate with sodium dithionite (B78146), followed by oxidation with iodine. researchgate.netgoogle.com This method provides an efficient route to PFAIs from more readily available perfluoroalkyl chlorides. researchgate.net
Another approach involves the reaction of perfluoroalkyl iodides with metallic couples, like zinc-copper, in dimethyl sulfoxide (B87167) to produce perfluoroalkane carboxylic and sulfonic acid derivatives. rsc.org While this is a transformation of a PFAI, it demonstrates the reactivity of the C-I bond which is fundamental to many synthetic applications.
Table 4: Synthesis of Perfluoroalkyl Iodides from Perfluoroalkyl Halides
| Starting Material | Reagents | Product | Method | Key Findings | Citation |
|---|---|---|---|---|---|
| Perfluoroalkyl chlorides | 1. Sodium dithionite (Na₂S₂O₄) 2. Iodine (I₂) and an oxidizing agent | Perfluoroalkyl iodides | Two-step, one-pot sulfinatodehalogenation | Efficient conversion of chlorides to iodides. | researchgate.netgoogle.com |
Mechanistic Investigations of Perfluoroheptyl Iodide Reactions
Radical Initiation Mechanisms
The initial formation of the perfluoroheptyl radical (n-C₇F₁₅•) from perfluoroheptyl iodide is the critical first step in many of its synthetic applications. This process can be triggered through several distinct mechanisms, including photochemical activation, metal-mediated processes, and interactions involving halogen bonding or the formation of electron donor-acceptor complexes.
Visible light irradiation provides a mild and efficient method for generating perfluoroalkyl radicals from their corresponding iodides. psu.edu Perfluoroalkyl iodides, including this compound, can absorb UV or near-UV light, leading to the homolytic cleavage of the carbon-iodine (C-I) bond to produce a perfluoroalkyl radical and an iodine radical. psu.eduresearchgate.net This process can be facilitated by photocatalysts or occur through direct photolysis. psu.educonicet.gov.ar
In the absence of a dedicated photocatalyst, the formation of an electron donor-acceptor (EDA) complex between the perfluoroalkyl iodide and a Lewis base can result in a species that absorbs visible light, leading to homolytic bond cleavage upon irradiation. mdpi.com For instance, the interaction of perfluoroalkyl iodides with phosphines can form an EDA complex that, upon absorbing blue light, initiates a radical chain reaction. mdpi.com
The efficiency of photo-induced radical generation can be influenced by the length of the perfluoroalkyl chain. While longer chains might have slightly different bond dissociation energies, the fundamental principle of photo-induced homolytic cleavage remains a key initiation pathway. rsc.org
Transition metals can play a crucial role in initiating the perfluoroalkylation process by mediating single-electron transfer (SET) to the this compound. conicet.gov.arulb.ac.be This is possible due to the accessible reduction potentials of perfluoroalkyl iodides. conicet.gov.arresearchgate.net Various metal-based systems have been employed for this purpose.
For example, copper-mediated systems have been used for the direct perfluoroalkylation of arenes and heteroarenes. ulb.ac.be In these reactions, a copper(I) species is often proposed to transfer an electron to the perfluoroalkyl iodide, generating the perfluoroalkyl radical and a copper(II) species. ulb.ac.be Similarly, other metals like ytterbium, often used with a reductant like zinc dust to generate the active Yb(II) species, can initiate perfluoroalkylation through an electron transfer mechanism. beilstein-journals.org
The general mechanism involves the metal catalyst undergoing a one-electron oxidation while the perfluoroalkyl iodide is reduced, leading to the cleavage of the C-I bond and the formation of the perfluoroalkyl radical and an iodide anion. conicet.gov.aracs.org
Table 1: Examples of Metal-Mediated Perfluoroalkylation
| Metal System | Substrate Type | Proposed Role of Metal |
| Copper(I) iodide/1,10-phenanthroline | Heteroarenes | Electron transfer to perfluoroalkyl iodide |
| Ytterbium/Zinc | Alkenes (Dihydropyran) | In situ generation of Yb(II) for electron transfer |
| Platinum (supported) | (Hetero)arenes | Catalyzes direct C-H perfluoroalkylation |
| Titanium dioxide (photocatalyst) | Arenes | Mediates electron transfer upon photoexcitation |
This table provides illustrative examples of metal systems used in perfluoroalkylation reactions, where the presumed key step is the generation of a perfluoroalkyl radical via electron transfer from the metal species. ulb.ac.bebeilstein-journals.org
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). acs.org Perfluoroalkyl iodides are particularly effective halogen bond donors due to the electron-withdrawing nature of the perfluoroalkyl group, which creates a region of positive electrostatic potential (a σ-hole) on the iodine atom. acs.orgnsf.govchemrxiv.org
This interaction with a Lewis base (halogen bond acceptor), such as an amine or an anion, forms a halogen-bonded complex. acs.orgconicet.gov.arrsc.org The formation of this complex weakens the C-I bond, facilitating its homolytic cleavage under milder conditions, often triggered by light or gentle heating. mdpi.comrsc.org For example, the interaction between perfluoroalkyl iodides and bases like sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH) can promote reactions through the formation of a halogen-bonded complex that subsequently undergoes homolysis. rsc.org This activation mode bypasses the need for expensive photocatalysts or transition metals. rsc.org
The strength and nature of the halogen bond can be studied using techniques like 19F NMR spectroscopy, which can show shifts in the fluorine signals upon complex formation. conicet.gov.arrsc.org
The formation of an Electron Donor-Acceptor (EDA) complex is a key strategy for initiating radical reactions of this compound under visible light. nsf.govconicet.gov.aracs.orgnih.gov In this approach, the electron-poor perfluoroalkyl iodide acts as the acceptor, and an electron-rich species, such as an amine, an enolate, or a hydroquinone (B1673460), acts as the donor. nsf.govconicet.gov.aracs.orgnih.gov
While the individual components may not absorb visible light, the resulting EDA complex often exhibits a new absorption band in the visible spectrum. nsf.govacs.org Upon irradiation with visible light, an electron is transferred from the donor to the acceptor within the complex. acs.orgnih.gov This single-electron transfer (SET) to the this compound leads to the reductive cleavage of the C-I bond, generating the perfluoroheptyl radical and the radical cation of the donor. acs.orgnih.govthieme-connect.com
This strategy has been successfully applied in various transformations, including the perfluoroalkylation of β-ketoesters and electron-rich (hetero)arenes. nsf.govacs.orgnih.gov Mechanistic studies, including UV-vis spectroscopy, have provided evidence for the formation of these photoactive EDA complexes. acs.org
Radical Chain Propagation Pathways
Once the perfluoroheptyl radical is generated, it can initiate a radical chain reaction, which is a common pathway in many of its synthetic applications, particularly in addition reactions to unsaturated systems. mdpi.comacs.orgnih.govrsc.org A classic example is the addition to alkenes or alkynes. chemrxiv.orgnih.govunits.it
The propagation cycle typically involves two main steps:
Addition: The electrophilic perfluoroheptyl radical adds to an electron-rich π-system, such as the double or triple bond of an alkene or alkyne. chemrxiv.orgnih.govunits.it This addition forms a new carbon-centered radical intermediate. chemrxiv.orgunits.it
Atom Transfer: The newly formed radical intermediate then abstracts an iodine atom from another molecule of this compound. acs.orgnih.govunits.it This step yields the final iodoperfluoroalkylated product and regenerates a perfluoroheptyl radical, which can then participate in the next cycle, thus propagating the chain. acs.orgnih.govunits.it
The efficiency of the chain propagation can be high, with quantum yields greater than one reported in some systems, confirming that a chain mechanism is operative. nih.gov This means that a single initiation event can lead to the formation of multiple product molecules. nih.gov The reaction requires continuous irradiation not just for initiation but also to maintain the propagation. conicet.gov.ar
Atom Transfer Radical Addition (ATRA) Reaction Mechanisms
Atom Transfer Radical Addition (ATRA) is an atom-economical method for functionalizing unsaturated compounds by constructing a new carbon-carbon and a carbon-halogen bond simultaneously. rsc.orgacs.org The reaction of this compound with alkenes or alkynes is a prime example of an ATRA process. rsc.orgchemrxiv.orgunits.it
The mechanism of ATRA is fundamentally a radical chain process, as described in the propagation pathways above. units.it The key steps are:
Initiation: Generation of the perfluoroheptyl radical (n-C₇F₁₅•) from this compound, typically via photochemical methods, metal catalysis, or the activation of EDA complexes. rsc.orgunits.it
Propagation:
The n-C₇F₁₅• radical adds to the alkene/alkyne, forming a radical adduct. chemrxiv.orgunits.it
This adduct abstracts an iodine atom from a molecule of this compound, yielding the 1,2-addition product and regenerating the n-C₇F₁₅• radical. chemrxiv.orgunits.it
Termination: The reaction is terminated by the combination of any two radical species.
Radical clock experiments and the use of radical scavengers like TEMPO have been employed to confirm the involvement of radical intermediates in ATRA reactions. conicet.gov.ar For instance, the absence of product formation in the presence of TEMPO supports a radical-mediated pathway. conicet.gov.ar The mechanism can sometimes deviate from a simple chain reaction, with possibilities of radical-radical termination steps contributing to product formation under certain photocatalytic conditions. conicet.gov.ar
Computational Chemistry Approaches in Mechanistic Elucidation (e.g., Density Functional Theory Studies)
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate reaction mechanisms of this compound and related perfluoroalkyl iodides (RFI). These theoretical studies provide profound insights into reaction intermediates, transition states, and the energetic pathways that govern these transformations.
DFT calculations are frequently employed to determine the bond dissociation energies (BDEs) of the carbon-iodine (C-I) bond, a critical parameter in understanding the initiation of radical reactions. For instance, in the context of perfluoroalkyl iodides, DFT studies have shown that the C-I bond is significantly weaker than the carbon-fluorine (C-F) bonds, making it the primary site for homolytic cleavage upon initiation by heat, light, or a radical initiator. researchgate.netacs.org
In studies of photocatalytic reactions, DFT has been instrumental in characterizing the properties of electron donor-acceptor (EDA) complexes formed between perfluoroalkyl iodides and Lewis bases like phosphines. nih.gov These calculations help to explain the absorption characteristics of these complexes and how visible light absorption leads to the homolytic cleavage of the C-I bond. nih.govmdpi.com For example, relativistic DFT and multireference configuration interaction methods have been used to explore the absorption spectra of phosphine-perfluorobutyl iodide adducts. These studies revealed that the mechanism involves the absorption from the ground state (S₀) to the first excited singlet state (S₁), followed by intersystem crossing to the photochemically active triplet state (T₁), which then leads to C-I bond dissociation. mdpi.com
Furthermore, DFT calculations can elucidate the energetics of various reaction pathways. In the reductive defluorination of per- and polyfluoroalkyl substances (PFAS), DFT has been used to calculate the BDEs of C-F bonds in the parent molecules and their radical anions. acs.org These calculations have revealed that upon receiving an electron, specific C-F bonds can undergo spontaneous cleavage, providing a mechanistic rationale for the observed degradation pathways. acs.org
The combination of experimental work with computational studies provides a powerful approach to understanding reaction mechanisms. For instance, in the development of a metal-free, photo-free method for the perfluoroalkylative pyridylation of alkenes, DFT calculations were crucial. They indicated that the homolysis of the perfluoroalkyl iodide bond is mediated by a 4-cyanopyridine-boryl radical, a finding that was subsequently supported by experimental control experiments. researchgate.net
Table 1: Calculated Bond Dissociation Energies (BDEs) of Selected Perfluoroalkyl Compounds
| Compound Class | Bond Type | Calculated BDE (kcal/mol) | Computational Method |
| Perfluoroalkyl Iodides (general) | C-I | Lower than C-F bonds | DFT |
| Long-chain PFAS (n ≥ 5) | C-F (middle –CF₂–) | Lower BDE than terminal –CF₃ | DFT (B3LYP-D3(BJ)/6-311+G(2d,2p)) |
| Perfluorocarboxylic acids (PFCAs) | α-C-F | 106.5–107.3 | DFT (B3LYP-D3(BJ)/6-311+G(2d,2p)) |
| Fluoro-telomer carboxylic acids (FTCAs) | α-C-F | 109.2–113.6 | DFT (B3LYP-D3(BJ)/6-311+G(2d,2p)) |
| Perfluoroalkyl iodides | C-I | ~53 | Not specified in provided text |
This table is generated based on qualitative and quantitative data from cited research and is for illustrative purposes. Actual values can vary based on the specific molecule and computational method used. acs.org
Reactivity and Transformational Chemistry of Perfluoroheptyl Iodide
Radical Addition Reactions to Unsaturated Substrates
The generation of the perfluoroheptyl radical from perfluoroheptyl iodide allows for its addition to a range of unsaturated compounds, including alkenes, alkynes, dienes, and polyenes. rsc.orgresearchgate.net These reactions are typically initiated by thermal or photochemical methods, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netsigmaaldrich.com
Addition to Alkenes and Alkynes
The radical addition of this compound to alkenes and alkynes is a well-established method for the synthesis of perfluoroalkylated products. rsc.orgresearchgate.net The reaction proceeds via a chain mechanism where the perfluoroheptyl radical adds to the unsaturated bond, generating a new carbon-centered radical. This radical then abstracts an iodine atom from another molecule of this compound to yield the final product and propagate the radical chain. arkat-usa.org
The addition to unsymmetrical alkenes and alkynes generally exhibits high regioselectivity, with the perfluoroheptyl group adding to the less substituted carbon atom. arkat-usa.org In the case of alkynes, the addition often results in the formation of (E)-alkenes with high stereoselectivity. rsc.orgarkat-usa.org Various catalytic systems, including those based on iron, have been developed to facilitate these addition reactions under mild conditions. researchgate.netacs.org
Table 1: Examples of Radical Addition of this compound to Alkenes and Alkynes
| Substrate | Product | Catalyst/Initiator | Yield (%) | Reference |
| Phenylacetylene | (E)-1-Iodo-1-phenylpentadecafluoronon-1-ene | Di-tert-butyl peroxide | Good | rsc.org |
| 1-Octene | 1-Iodo-2-(perfluoroheptyl)octane | ACCN | 85 | arkat-usa.org |
| Phenylacetylene | (E)-1-Iodo-2-(perfluoroheptyl)-1-phenylethylene | ACCN | 82 | arkat-usa.org |
Note: "Good" indicates a high but unspecified yield as per the source.
1,3-Addition to Vinyldiazoacetates
While specific research on the 1,3-addition of this compound to vinyldiazoacetates is not extensively detailed in the provided search results, the reactivity of diazo compounds in radical reactions is known. Rhodium-catalyzed reactions of vinyldiazoacetates are known to proceed through a domino sequence involving oxonium ylide formation, rearrangement, and subsequent intramolecular reactions. acs.org It is plausible that perfluoroheptyl radicals could intercept intermediates in such reaction cascades, though specific examples are not available.
Addition to Dienes and Polyenes for Polymer Precursors
The radical addition of perfluoroalkyl iodides, including this compound, to dienes and polyenes is a useful method for preparing fluorinated monomers and polymer precursors. google.com For instance, perfluorohexyl iodide has been successfully grafted onto an isocitronellene/propene copolymer through a radical reaction, resulting in a poly(α-olefin) with fluorinated side chains. sigmaaldrich.comsigmaaldrich.com This approach allows for the modification of polymer properties by introducing the unique characteristics of perfluoroalkyl groups, such as high thermal stability and low surface energy.
Stereoselective and Enantioselective Additions
Achieving stereocontrol in the radical addition of perfluoroalkyl iodides is an active area of research. Enantioselective perfluoroalkylation of β-ketoesters has been accomplished using a photo-organocatalytic approach. nih.govacs.org This method relies on the formation of a photoactive electron donor-acceptor complex between a chiral enolate and the perfluoroalkyl iodide, leading to the generation of the perfluoroalkyl radical in a chiral environment. nih.govacs.org While specific examples using this compound were not detailed, the methodology is general for perfluoroalkyl iodides. For instance, the reaction of a β-ketoester with perfluorohexyl iodide in the presence of a chiral amine catalyst under visible light irradiation can produce the corresponding perfluoroalkylated product with high enantioselectivity. nih.govacs.org
Perfluoroalkylation Reactions
This compound serves as a key reagent for the direct introduction of the perfluoroheptyl group into various organic molecules through perfluoroalkylation reactions. These transformations are of significant interest due to the unique properties conferred by the perfluoroalkyl chain.
Perfluoroalkylation of Aromatic and Heteroaromatic Systems
The direct perfluoroalkylation of aromatic and heteroaromatic compounds is a powerful tool for the synthesis of fluorinated analogues of important molecules. rsc.orgresearchgate.net This can be achieved through several methods, often involving the generation of perfluoroheptyl radicals.
One common approach involves the reaction of this compound with an aromatic or heteroaromatic compound in the presence of a radical initiator, such as benzoyl peroxide or by using photocatalysis. researchgate.netresearchgate.net For example, the perfluoroalkylation of arenes like benzene, toluene, and thiophene (B33073) with perfluorobutyl iodide and benzoyl peroxide in acetic acid has been shown to give high yields of the corresponding perfluoroalkylated products. researchgate.net
Copper-catalyzed methods have also been developed for the direct C-H perfluoroalkylation of heteroarenes. ulb.ac.be These reactions typically use a copper(I) source and a ligand, such as phenanthroline, to facilitate the generation of perfluoroalkyl radicals from perfluoroalkyl iodides. ulb.ac.be This methodology has been successfully applied to a wide range of heterocycles, including benzofurans, benzothiophenes, and indoles, with high regioselectivity. ulb.ac.be
Furthermore, visible light-mediated perfluoroalkylation reactions utilizing a hydroquinone (B1673460) catalyst for the formation of a charge-transfer complex with the perfluoroalkyl iodide have been reported for electron-rich (hetero)arenes. nsf.gov
Table 2: Examples of Perfluoroalkylation of Aromatic and Heteroaromatic Systems
| Aromatic/Heteroaromatic Substrate | Perfluoroalkylating Agent | Catalyst/Initiator | Product | Yield (%) | Reference |
| Benzene | n-C4F9I | Benzoyl Peroxide | n-C4F9-C6H5 | 93-99 | researchgate.net |
| Thiophene | n-C4F9I | Benzoyl Peroxide | 2-(n-C4F9)-C4H3S | 93-99 | researchgate.net |
| Benzofuran | n-C4F9I | CuI / Phenanthroline | 2-(n-C4F9)-Benzofuran | 60 | ulb.ac.be |
| Aniline | C4F9I | KOH / Blue LED | Perfluoroalkylated Aniline | Moderate-Good | rsc.org |
| Pyrrole | C4F9I | KOH / Blue LED | Perfluoroalkylated Pyrrole | Moderate-Good | rsc.org |
C-H Activation and Functionalization
This compound serves as a precursor for the generation of perfluoroheptyl radicals, which are key intermediates in C-H activation and functionalization reactions. These reactions offer a direct method for introducing the perfluoroheptyl group into organic molecules.
The generation of the perfluoroheptyl radical from this compound can be achieved through various methods, including thermal or photochemical cleavage of the carbon-iodine bond. ulb.ac.benih.gov The relatively weak C-I bond (approximately 228 kJ/mol) facilitates homolytic cleavage to produce the perfluoroheptyl radical. nih.gov
A notable application of this chemistry is the direct perfluoroalkylation of arenes and heteroarenes. ulb.ac.be While early methods required harsh conditions, such as high temperatures, more recent developments have employed metal catalysts (e.g., copper, palladium, ruthenium) or photoredox catalysis to facilitate the reaction under milder conditions. ulb.ac.be For instance, copper-mediated systems have been used for the direct perfluoroalkylation of indoles and other heterocycles. ulb.ac.be These reactions often proceed via a proposed free radical pathway where the metal mediates the formation of the perfluoroalkyl radical. ulb.ac.be
The regioselectivity of C-H functionalization with this compound can be influenced by the electronic and steric properties of the substrate. In the case of electron-rich arenes, the reaction tends to occur at the most nucleophilic position. nsf.gov
Perfluoroalkylation of Carbonyl Compounds and Derivatives
This compound is a valuable reagent for the introduction of the perfluoroheptyl group into carbonyl compounds and their derivatives. This transformation typically proceeds through the generation of a perfluoroheptyl nucleophile or a perfluoroheptyl radical, which then attacks the electrophilic carbonyl carbon.
One common approach involves the use of organometallic reagents. For example, the reaction of this compound with samarium(II) iodide (SmI₂) generates a samarium-based nucleophile that can add to aldehydes and ketones. rsc.org This Barbier-type reaction is effective for synthesizing perfluoroheptylated alcohols. rsc.org Similarly, organozinc reagents, prepared from this compound and zinc, have been used for the perfluoroalkylation of activated esters like diethyl oxalate. psu.edu
Another strategy involves the generation of perfluoroalkyl radicals, which can then add to carbonyl compounds. This can be achieved through photoredox catalysis or by using radical initiators. nih.govacs.org For instance, the visible-light-driven, phase-transfer-catalyzed enantioselective perfluoroalkylation of β-ketoesters has been reported. nih.gov This process is triggered by the formation of an electron donor-acceptor (EDA) complex between the enolate of the β-ketoester and this compound. nih.gov Photoirradiation promotes a single-electron transfer (SET) to form the perfluoroalkyl radical, which is then trapped by the chiral enolate. nih.gov
A two-step formal hydroperfluoroalkylation of enones has also been developed. acs.org This method involves the conjugate hydroboration of the enone to form a boron enolate, which is then subjected to radical perfluoroalkylation using this compound under blue LED irradiation. acs.org
The following table summarizes selected examples of the perfluoroalkylation of carbonyl compounds using this compound:
| Carbonyl Substrate | Reagent/Conditions | Product | Yield (%) |
| Benzaldehyde | Cp₂ZrCl₂, nBuMgCl, 1,4-dioxane, perfluorohexyl iodide, -78°C to rt | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-phenylheptan-1-ol | 56 |
| 1-Phenylethan-1-one | Cp₂ZrCl₂, nBuMgCl, 1,4-dioxane, perfluorohexyl iodide, -78°C to rt | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-phenyloctan-2-ol | 88 |
| Chalcones | Catecholborane, then perfluorobutyl iodide, blue LED | α-Perfluoroalkylated ketones | Good to very good |
Note: The table includes data for perfluoroalkyl iodides of varying chain lengths as representative examples of this class of reaction.
Perfluoroalkylation of Thiols
The reaction of this compound with thiols provides a direct route to perfluoroalkylated sulfides. This transformation is of significant interest for the synthesis of fluorinated surfactants and materials. The reaction typically proceeds via a free-radical mechanism. researchgate.net
In the absence of initiators, the perfluoroalkylation of aliphatic, aromatic, and heterocyclic thiols with perfluoroalkyl iodides can occur spontaneously under ambient light conditions in the presence of a base such as triethylamine. researchgate.netacs.org The reaction is believed to be initiated by the formation of a charge-transfer complex between the thiol and the perfluoroalkyl iodide.
The general mechanism involves the homolytic cleavage of the C-I bond in this compound to generate a perfluoroheptyl radical. This radical then reacts with the thiol to produce a thiyl radical and perfluoroheptyl hydride. The thiyl radical can then react with another molecule of this compound to form the perfluoroalkylated thiol and regenerate an iodine atom, which can continue the chain reaction. Alternatively, the perfluoroheptyl radical can directly attack the sulfur atom of the thiolate anion.
This methodology has been successfully applied to a variety of thiols, leading to the corresponding perfluoroalkyl sulfides in good yields. rsc.org The reaction conditions are generally mild, making this a practical method for the synthesis of these compounds.
Cyclization Reactions Involving Perfluoroalkyl-Substituted Radicals
This compound is a key reagent in radical cyclization reactions, where the perfluoroheptyl group is incorporated into a cyclic structure. These reactions typically proceed through the generation of a perfluoroheptyl radical, which then adds to an unsaturated system, followed by an intramolecular cyclization of the resulting radical intermediate.
The process is often initiated by the homolytic cleavage of the carbon-iodine bond in this compound, which can be induced by photoirradiation, radical initiators, or transition metal catalysts. psu.edu The resulting perfluoroheptyl radical adds to a molecule containing at least two unsaturated functionalities, such as a diene, diyne, or enyne.
For example, the photoirradiation of a mixture of a dipropargyl ether and this compound can lead to a cyclic perfluoroalkyliodination product. psu.edu The perfluoroheptyl radical adds to one of the triple bonds, and the resulting vinyl radical undergoes a 5-exo-dig or 6-exo-dig cyclization onto the second triple bond. The cyclized radical then abstracts an iodine atom from another molecule of this compound to give the final product and propagate the radical chain.
The stereoselectivity of these cyclization reactions can be high, influenced by the structure of the substrate and the reaction conditions. psu.edu The use of fluorous solvents like benzotrifluoride (B45747) (BTF) can be advantageous in these reactions, as they can effectively dissolve both the organic substrate and the perfluoroalkyl iodide. psu.edu
Electron donor-acceptor (EDA) complexes can also be utilized to initiate these cyclization reactions under visible light. beilstein-journals.orgd-nb.info The EDA complex formed between a suitable donor and this compound can undergo photoinduced electron transfer to generate the perfluoroheptyl radical, which then triggers the cyclization cascade. d-nb.info
Derivatization and Functional Group Interconversions of Perfluoroalkyl Iodide Adducts
The adducts formed from the reaction of this compound with unsaturated compounds are versatile intermediates that can undergo a variety of derivatizations and functional group interconversions. The carbon-iodine bond in these adducts is a key functional handle for subsequent transformations.
One common transformation is the reductive deiodination of the adducts to introduce a hydrogen atom in place of the iodine. This can be achieved using various reducing agents, such as zinc, which effectively replaces the iodine with hydrogen. researchgate.net
The iodine atom can also be replaced by other functional groups through nucleophilic substitution reactions. For example, treatment of the iodo-adducts with a base can lead to elimination of hydrogen iodide, forming an alkene. researchgate.net In some cases, intramolecular substitution can occur, leading to the formation of lactones if a carboxylic acid or ester group is suitably positioned within the molecule. researchgate.net
The perfluoroalkyl iodide adducts can also participate in further radical reactions. For instance, the adduct of this compound and vinyl acetate (B1210297) can act as a telomer, adding to more molecules of vinyl acetate in a controlled polymerization. researchgate.net
Furthermore, the perfluoroalkyl iodide itself can be derivatized. For instance, it can be converted into perfluorocarboxylic acids by reaction with oleum (B3057394) in the presence of a metal salt catalyst and chlorine. google.com The adducts of perfluoroalkyl iodides with ethylene (B1197577) are particularly useful, as they can be derivatized to a wide range of compounds with a terminal functional group. google.com
Advanced Applications of Perfluoroheptyl Iodide in Materials Science and Organic Synthesis
Applications in Polymer Science and Engineering
The distinct chemical characteristics of perfluoroheptyl iodide have made it an invaluable tool for polymer chemists and engineers. It plays a significant role in the synthesis and modification of polymers, allowing for the introduction of desirable properties such as thermal stability, chemical resistance, and low surface energy.
Synthesis of Fluorinated Homo- and Copolymers
This compound is instrumental in creating fluorinated polymers, which are prized for their exceptional properties. These materials find use in a wide array of applications, from high-performance coatings to advanced electronic components. The incorporation of the perfluoroheptyl group into a polymer backbone or as a side chain imparts characteristics such as hydrophobicity, oleophobicity, and high thermal and chemical stability.
The synthesis of these polymers often involves the use of this compound as an initiator or a telogen in polymerization reactions. For example, in the telomerization of tetrafluoroethylene (B6358150), perfluoroalkyl iodides like this compound are used as telogens to produce longer-chain perfluoroalkyl iodides, which are precursors to a variety of fluorinated products. wipo.int
Chain Transfer Agents in Radical Polymerization
In the realm of radical polymerization, this compound and its analogues, such as perfluorohexyl iodide, function effectively as chain transfer agents (CTAs). kobe-u.ac.jp This process, often referred to as iodine-transfer polymerization (ITP), is a type of degenerative transfer that allows for the controlled synthesis of polymers with specific molecular weights and narrow molecular weight distributions. acs.orgkaust.edu.sa The mechanism involves the reversible transfer of the iodine atom between dormant polymer chains and propagating radicals. kobe-u.ac.jp
The effectiveness of perfluoroalkyl iodides as CTAs has been demonstrated in the polymerization of various monomers. For instance, perfluorohexyl iodide has been successfully used in the controlled free-radical miniemulsion polymerization of styrene. acs.org This technique overcomes the slow diffusion rates of the perfluorinated transfer agent often observed in conventional emulsion polymerization, leading to high efficiency and well-defined polymers. acs.org Research has also explored the use of perfluorohexyl iodide in the telomerization of vinylphosphonic acid, highlighting its high transfer constant. researchgate.net
Table 1: Examples of Perfluoroalkyl Iodides as Chain Transfer Agents
| Monomer | Perfluoroalkyl Iodide CTA | Polymerization Method | Key Finding |
| Styrene | Perfluorohexyl Iodide | Miniemulsion Polymerization | Achieved 100% efficiency of the chain transfer agent, with experimental molar masses matching theoretical values. acs.org |
| Vinylidene Fluoride (B91410) (VDF) | Perfluorohexyl Iodide | Iodine Transfer Polymerization (ITP) | Enables control of molecular weight and results in relatively low molecular weight distribution. kaust.edu.sa |
| Vinylphosphonic Acid | Perfluorohexyl Iodide | Radical Telomerization | Demonstrated a high transfer constant, indicating efficient chain transfer. researchgate.net |
Preparation of Perfluoroalkyl-Terminated Polymers
The use of this compound allows for the precise introduction of perfluoroalkyl groups at the ends of polymer chains. These perfluoroalkyl-terminated polymers exhibit unique surface properties, including very low surface energy, which is desirable for applications such as anti-fouling coatings and specialized lubricants.
The synthesis can be achieved through various polymerization techniques where this compound acts as an initiator or a chain transfer agent. The resulting polymers possess a fluorinated tail that preferentially migrates to the surface, thereby modifying the surface characteristics of the material. For instance, the radical addition of perfluorohexyl iodide to vinyl acetate (B1210297) has been investigated for creating such functional polymers. sigmaaldrich.com
Design of Block Copolymers
This compound is a key reagent in the design and synthesis of block copolymers containing fluorinated segments. These copolymers self-assemble into well-defined nanostructures, combining the properties of the different blocks to create materials with novel functionalities. The incompatibility between the fluorinated and non-fluorinated blocks is a primary driving force for this self-assembly. researchgate.net
Iodine-transfer polymerization (ITP) is a powerful method for creating these block copolymers. A polymer chain terminated with an iodine atom, derived from a perfluoroalkyl iodide, can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of a block copolymer. kaust.edu.sa This approach has been used to synthesize a variety of block copolymers, including those based on poly(vinylidene fluoride) (PVDF). kaust.edu.sacmu.edu The ability to create well-defined block copolymers opens up possibilities for applications in areas such as thermoplastic elastomers, fuel cell membranes, and nanolithography. kaust.edu.saresearchgate.net
Synthesis of Polysilynes with Perfluoroalkyl Side Chains
While direct evidence for the use of this compound in the synthesis of polysilynes with perfluoroalkyl side chains is not prevalent in the provided context, the principles of radical addition of perfluoroalkyl iodides can be extended to silicon-containing polymers. The introduction of perfluoroalkyl side chains onto a polysilyne backbone would be expected to significantly alter the polymer's properties, imparting fluorinated characteristics such as increased thermal stability and modified solubility.
Role in Fluorous Chemistry and Separation Technologies
"Fluorous chemistry" utilizes the unique properties of highly fluorinated compounds to facilitate the separation of products and catalysts from reaction mixtures. researchgate.net Perfluorinated compounds, including this compound, are often immiscible with common organic solvents at room temperature, forming a distinct "fluorous" phase. psu.edu
This phase-separation behavior is the basis for fluorous separation technologies. A catalyst or reagent can be tagged with a long perfluoroalkyl chain, making it soluble in a fluorous solvent. After the reaction is complete in a biphasic or single-phase system at elevated temperature, cooling the mixture causes the fluorous phase, containing the catalyst, to separate from the organic phase containing the product. This allows for easy recovery and recycling of the expensive catalyst. researchgate.netpsu.edu
This compound can be used to introduce the fluorous tag onto ligands for catalysts or onto other molecules to facilitate their separation using fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction. The principle relies on the strong affinity of the perfluoroalkyl chains for a fluorous stationary phase (in F-SPE) or a fluorous solvent.
Development of Fluorous Tags for Chemical Synthesis and Purification
Fluorous tags, which are highly fluorinated moieties like the perfluoroheptyl group, are instrumental in simplifying the purification processes in multi-step chemical syntheses. mdpi.com By attaching a fluorous tag, such as one derived from this compound, to a molecule of interest, the tagged compound can be easily separated from non-fluorinated reactants and byproducts. mdpi.com This separation is typically achieved through fluorous solid-phase extraction (F-SPE). mdpi.com
The principle behind this technique lies in the unique solubility properties of fluorous compounds. They exhibit a strong affinity for fluorous phases (like a fluorous sorbent in F-SPE) and are immiscible with many organic and aqueous solvents. This "fluorous phase" concept allows for a clean and efficient separation, significantly reducing the reliance on traditional and often time-consuming chromatographic methods. mdpi.com
Key advantages of using fluorous tags include:
Simplified Purification: Drastically reduces the time and complexity of product isolation. mdpi.com
High Purity: Yields products of high purity, often greater than 95%. mdpi.com
Tag Recyclability: The fluorous tag can often be cleaved and recovered for reuse, enhancing the cost-effectiveness and sustainability of the process. mdpi.com
This methodology has been successfully applied in the synthesis of complex molecules such as oligosaccharides and immunomodulatory glycolipids. mdpi.com For instance, in a diversity-oriented synthesis of α-galactosylceramide analogs, a cleavable fluorous tag facilitated the rapid purification of a 61-member compound library. mdpi.com
Applications in Bioconjugation and Bioactive Molecule Display via Fluorous Scaffolds
The unique properties of this compound and similar perfluorinated compounds are being harnessed for applications in bioconjugation and the display of bioactive molecules. The concept revolves around creating "fluorous scaffolds" that can be used to immobilize or present molecules for biological assays or therapeutic purposes.
Fluorous-based carbohydrate microarrays are a prime example. By using a di-perfluorohexyl tag, which has a high fluorous content, researchers have been able to create microarrays with improved spot morphology and easier washing protocols. researchgate.net This enhanced fluorous content is conducive to better performance of the microarray, and the fluorous slide can be reused. researchgate.net
Furthermore, the development of branched, short-chain perfluorinated tags offers biocompatibility while imparting fluorous solubility to attached molecules ("payloads"). escholarship.org This allows for the encapsulation of these tagged molecules within perfluorocarbon nanoemulsions, which are stable droplets of fluorous solvent suspended in water. escholarship.org These nanoemulsions have applications in areas like photodynamic therapy and as delivery vehicles for therapeutics. escholarship.org The use of cleavable linkers between the fluorous tag and the payload allows for the temporary fluorous solubility of the molecule of interest. escholarship.org
Enhanced Solubility in Perfluorocarbon Solvents for Specialized Applications
A defining characteristic of molecules containing a perfluoroheptyl group is their enhanced solubility in perfluorocarbon (PFC) solvents. acs.orggoogle.com PFCs are chemically and biologically inert, and their ability to dissolve highly fluorinated compounds makes them ideal for specialized applications where segregation from aqueous and organic phases is desired. escholarship.org
This property is fundamental to the formation of perfluorocarbon nanoemulsions, which have been explored for use as oxygen delivery agents (blood substitutes) and as imaging agents. escholarship.org The solubility of fluorinated molecules, or "fluorofluorophores," in PFCs is crucial for creating highly fluorescent nanoemulsions for in vivo imaging. acs.org While many of these fluorophores are soluble in fluorous solvents containing a heteroatom, their solubility in pure perfluoroalkanes can be limited. acs.org However, they can be dissolved in mixtures containing a high percentage of perfluoroalkanes. acs.org
The table below summarizes the solubility characteristics of compounds containing perfluoroalkyl groups in various solvents.
| Solvent Type | General Solubility of Perfluoroalkylated Compounds | Rationale |
| Perfluorocarbon Solvents | High | "Like dissolves like" principle; strong van der Waals interactions between fluorous chains. |
| Fluorinated Solvents (e.g., Trifluorotoluene) | Good | The presence of fluorine atoms in the solvent enhances interaction with the fluorous tag. acs.org |
| Common Organic Solvents (e.g., Acetone, Dichloromethane) | Moderate to Low | The lipophobic and hydrophobic nature of the perfluoroalkyl chain limits solubility. acs.orggoogle.com |
| Aqueous Solvents | Very Low/Insoluble | The hydrophobic nature of the perfluoroalkyl chain leads to poor interaction with water. google.com |
Catalytic and Reagent Applications
This compound also serves as a key starting material or component in various catalytic systems and as a precursor to important chemical reagents.
Initiators for Polymerization Processes
This compound can function as a radical initiator in polymerization reactions. google.com Specifically, it has been used in the telomerization of vinyl phosphonic acid, acting as a chain-transfer agent to control the molecular weight of the resulting oligomers. researchgate.net These oligomers can then be used as macro-chain transfer agents to create block copolymers with other monomers. researchgate.net
In the context of fluoropolymer synthesis, perfluoroalkyl iodides are used as chain transfer agents in the radical telomerization of monomers like vinylidene fluoride (VDF). This allows for the production of low-molecular-weight polyvinylidene fluorides (PVDFs) with controlled properties. cmu.edu The carbon-iodine bond in this compound is relatively weak and can be cleaved to generate a perfluoroheptyl radical, which then initiates the polymerization process. acs.org
Precursors for Hypervalent Iodine Reagents in Oxidative Transformations
This compound can be a precursor for the synthesis of hypervalent iodine reagents. These reagents, such as those of the iodine(III) and iodine(V) oxidation states, are powerful and selective oxidizing agents used in a wide array of organic transformations. researchgate.netumich.eduarkat-usa.org
For example, a hypervalent iodine(III) reagent bearing a perfluorohexyl group, C6F13I(OCOCF3)2, has been used for the oxidation of hydroquinones. umich.eduarkat-usa.org A key advantage of using a fluorous hypervalent iodine reagent is the simplified workup; the perfluorohexyl iodide byproduct can be easily recovered by distillation due to its volatility and unique physical properties. umich.eduarkat-usa.org The development of such recyclable reagents aligns with the principles of green chemistry. arkat-usa.org While specific examples detailing the direct conversion of this compound to a hypervalent iodine reagent are not prevalent, the established chemistry of similar perfluoroalkyl iodides suggests this is a feasible and logical application. researchgate.netumich.edu
Organocatalytic Systems in Asymmetric Synthesis
This compound and similar perfluoroalkyl iodides play a crucial role in certain organocatalytic systems, particularly in asymmetric synthesis where the creation of a specific stereoisomer of a chiral molecule is desired. nih.govacs.org
In one notable application, perfluorohexyl iodide is used in the visible-light-driven, enantioselective perfluoroalkylation of β-ketoesters. nih.govacs.org This photo-organocatalytic process is triggered by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and the perfluoroalkyl iodide. nih.govacs.org Upon irradiation with visible light, an electron transfer occurs, leading to the formation of a perfluoroalkyl radical. nih.govacs.org This radical then participates in a stereocontrolled carbon-carbon bond formation, yielding a chiral product with high enantioselectivity. nih.gov The process is notable for its mild reaction conditions, operating at room temperature and utilizing a simple light source. thieme-connect.com
The table below provides a summary of research findings related to the use of perfluoroalkyl iodides in organocatalysis.
| Reaction Type | Role of Perfluoroalkyl Iodide | Key Findings |
| Photo-organocatalytic asymmetric perfluoroalkylation of β-ketoesters | Perfluoroalkyl radical precursor | High yields and high enantioselectivities (90-94% ee) were achieved for a range of substrates. The reaction proceeds via a radical chain mechanism initiated by an EDA complex. nih.govacs.org |
| Photoinduced difluoroalkylation of anilines | Radical precursor | Can be extended to perfluorohexyl derivatives in moderate yield via an EDA complex strategy. acs.org |
Surface Functionalization Research
This compound serves as a critical reagent in the surface functionalization of various materials, enabling the tuning of surface properties for advanced applications. Its perfluoroalkyl chain imparts unique characteristics such as hydrophobicity and lipophobicity, while the iodine atom provides a reactive site for covalent attachment or directed self-assembly. Research in this area has led to significant advancements in modifying carbon nanomaterials and forming highly ordered molecular layers.
Covalent Modification of Carbon Nanomaterials (Graphene, Single-Walled Carbon Nanotubes)
The covalent functionalization of carbon nanomaterials like graphene and single-walled carbon nanotubes (SWCNTs) is essential for improving their solubility and processability, and for tailoring their electronic and physical properties. Perfluoroalkyl iodides, including this compound, are utilized in radical addition reactions to attach perfluoroalkyl groups directly onto the carbon lattice.
Detailed Research Findings:
A common method for this functionalization involves the free radical addition of a perfluoroalkyl iodide to a suspension of the carbon nanomaterial. d-nb.inforesearchgate.net This reaction can be initiated either thermally, using a radical initiator like benzoyl peroxide, or through UV photolysis. d-nb.inforesearchgate.net For instance, research has demonstrated the successful functionalization of both graphene and SWCNTs with long-chain perfluoroalkyl iodides in a one-pot reaction, avoiding the use of harsh oxidizing conditions that can damage the material's structure. d-nb.info
The process typically involves suspending the pristine carbon material in a solvent such as ortho-dichlorobenzene (ODCB) with the perfluoroalkyl iodide and the initiator. d-nb.info Upon initiation, the perfluoroalkyl radical is generated and subsequently attacks the sp²-hybridized carbon atoms of the graphene or SWCNT sidewalls, forming a stable covalent C-C bond. researchgate.net This conversion of sp² to sp³ hybridized carbon atoms is a key indicator of successful covalent attachment.
Characterization of the resulting perfluoroalkyl-functionalized nanomaterials confirms the covalent modification.
X-ray Photoelectron Spectroscopy (XPS): XPS analysis of functionalized SWCNTs reveals the presence of CF₂, CF₃, and functionalized sp³ carbon peaks, confirming the attachment of the fluoroalkyl chains. researchgate.net
Thermogravimetric Analysis (TGA): TGA shows a significant mass loss at temperatures between 200°C and 800°C for the functionalized materials, corresponding to the decomposition of the attached perfluoroalkyl groups. researchgate.net This analysis allows for the quantification of the degree of functionalization.
Raman Spectroscopy: An increase in the intensity of the D-band (disorder band) relative to the G-band (graphitic band) in the Raman spectrum is a hallmark of covalent functionalization, indicating the introduction of sp³ defects in the graphitic lattice. d-nb.inforesearchgate.net
Atomic Force Microscopy (AFM): AFM images show that the functionalized nanomaterials are better dispersed than their pristine counterparts. d-nb.info For example, functionalized SWCNTs appear as individual tubes with heights indicating the presence of the attached molecular groups, in contrast to the large bundles typical of unfunctionalized SWNTs. researchgate.net
This covalent modification significantly enhances the dispersibility of graphene and SWCNTs in chloroform, a notable improvement over the insoluble nature of the starting materials. d-nb.info
| Table 1: Compounds Mentioned in Section 5.4.1 |
| This compound |
| Graphene |
| Single-Walled Carbon Nanotubes (SWCNTs) |
| Benzoyl peroxide |
| ortho-Dichlorobenzene (ODCB) |
| Chloroform |
Formation of Self-Assembled Monolayers
This compound is a key precursor in the synthesis of molecules designed to form self-assembled monolayers (SAMs). These SAMs are highly ordered, single-molecule-thick layers that can dramatically alter the interfacial properties of a substrate, such as its wettability, adhesion, and friction. acs.orgmdpi.com The unique properties of fluorinated SAMs, including their low surface energy, make them valuable in a wide range of applications. acs.org
Detailed Research Findings:
A prominent application of this compound is in the synthesis of partially fluorinated alkanethiols, which are subsequently used to form SAMs on gold substrates. acs.orguh.edu The synthesis involves a free-radical addition of this compound to a long-chain alkene bearing a terminal alcohol group, such as 10-undecen-1-ol. uh.edu This reaction is typically initiated by 2,2′-azobisisobutyronitrile (AIBN). The resulting fluorinated alcohol is then converted to a thiol (containing an S-H group), which serves as the headgroup for binding to the gold surface. uh.edu
The structure of these molecules, often represented as F(CF₂)ₙ(CH₂)ₘSH, allows for fine-tuning of surface properties. The fluorocarbon segment (F(CF₂)ₙ) forms the outermost surface of the monolayer, while the hydrocarbon spacer ((CH₂)ₘ) separates it from the sulfur headgroup. acs.org
Wettability Studies: Contact angle goniometry is a primary tool for characterizing these SAMs. Measurements show that as the length of the fluorocarbon segment increases, the surface becomes more hydrophobic and oleophobic, exhibiting very high contact angles for both water and hydrocarbon liquids like hexadecane. acs.org This is attributed to the low surface energy of the densely packed, fluorinated terminal groups. acs.orgresearchgate.net
Halogen Bonding: In another approach, perfluoroalkyl iodides can form SAMs directly on certain substrates through halogen bonding. acs.org The iodine atom acts as a halogen bond donor, interacting with a suitable acceptor on the surface. For example, SAMs of perfluorododecyl iodide have been formed on silicon dioxide (SiO₂) and titanium dioxide (TiO₂) substrates. mdpi.com The iodine headgroup bonds to the surface oxygen atoms, leading to the formation of a densely packed monolayer where the perfluoroalkyl chains are oriented away from the surface. mdpi.comacs.org
Structural Characterization: The thickness and quality of these SAMs are often assessed using techniques like ellipsometry and XPS. mdpi.com For instance, the thickness of a perfluorododecyl iodide SAM on TiO₂ was measured to be approximately 0.69 nm, consistent with a monomolecular layer. mdpi.com
Research on Biological Interactions and Environmental Fate of Perfluoroalkyl Iodides
Investigations into Endocrine Disrupting Potential and Mechanisms
The endocrine-disrupting potential of PFIs has been an area of focused research, particularly concerning their ability to interfere with hormonal signaling pathways.
Studies have been conducted to evaluate the estrogenic effects of a class of PFIs known as fluorinated iodine alkanes (FIAs) using in vitro methods such as the E-screen and MVLN assays, which measure cell proliferation and estrogen receptor (ER) activation, respectively. researchgate.netresearchgate.net Research has shown that the estrogenic activity of FIAs is closely linked to their perfluorinated carbon chain length. researchgate.netresearchgate.net
Specifically, 1-iodoperfluorohexane (PFHxI, a six-carbon chain) and 1-iodoperfluorooctane (PFOI, an eight-carbon chain) have been shown to promote the proliferation of human breast cancer (MCF-7) cells, induce luciferase activity in MVLN cells, and increase the expression of estrogen-responsive genes. researchgate.netresearchgate.net The optimal chain length for producing these estrogenic effects was identified as six carbons, followed by eight and four carbons. researchgate.net In contrast, fluorinated telomer iodides (FTIs), which have a different structural configuration, did not exhibit estrogenic effects in these tests. researchgate.net This indicates that the specific molecular structure, including the degree of fluorination and the position of the iodine atom, is a critical determinant of estrogenic activity. researchgate.net
| Compound | Carbon Chain Length | Result | Potency/Max Induction |
|---|
Data sourced from studies on fluorinated iodine alkanes. RPE stands for Relative Proliferative Effect compared to a positive control.
The impact of PFIs on the synthesis of steroid hormones (steroidogenesis) has been investigated using the human adrenocortical carcinoma cell line (H295R). Research on perfluorooctyl iodide (PFOI), a close structural analog of perfluoroheptyl iodide, revealed significant effects on steroid production. acs.orgmdpi.com
Treatment with PFOI led to a significant elevation in the production of aldosterone, cortisol, and 17β-estradiol, while testosterone generation was decreased. mdpi.com Further investigation into the underlying mechanisms showed that PFOI exposure upregulated the expression of ten key genes involved in the steroidogenesis pathway. mdpi.com This effect was found to be mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI increased the activity of adenylate cyclase (AC) and raised intracellular cAMP levels, suggesting it acts as an AC activator to stimulate steroidogenesis. acs.org Notably, the terminal -CF2I group is considered a critical factor for this observed mediation of steroidogenesis. acs.org
Environmental Degradation Studies
Due to their chemical stability, the environmental fate and decomposition of PFIs are of significant interest. Research has explored various methods to break down these persistent compounds.
Subcritical water treatment, a hydrothermal process conducted at temperatures between 100°C and 374°C under pressure, has been examined as a potential method for the complete mineralization of fluorinated organic compounds. researchgate.net Laboratory-scale experiments have been performed on perfluorohexyl iodide (PFHxI) to evaluate its decomposition performance in subcritical water. researchgate.netresearchgate.netjst.go.jp
In batch-wise decomposition tests, perfluorohexyl iodide was heated in water at 200°C (473 K) for 5 hours. researchgate.net Analysis of the resulting products confirmed that the treatment successfully decomposed the compound into shorter-chain substances. researchgate.net These findings suggest that subcritical water treatment is a promising method for the degradation of perfluoroalkyl iodides, offering a pathway to mineralize these environmentally persistent chemicals. researchgate.netjst.go.jp
Perfluoroalkyl iodides can be released into the environment during their manufacture and use. researchgate.net Once in the atmosphere, these volatile compounds may undergo transformation. The atmospheric oxidation of PFIs is considered a potential source of other perfluorinated compounds, such as perfluorocarboxylic acids (PFCAs). researchgate.net Unintentional release during production processes could lead to the formation and distribution of various polyfluorinated alcohols, aldehydes, and carboxylic acid derivatives under oxidative environmental conditions.
Another identified degradation pathway is photodegradation. Studies on perfluorododecyl-iodide, a long-chain PFI, have shown that exposure to ambient light can cause decomposition. nih.govnih.gov This process involves the dissociation of carbon-fluorine (C-F) bonds, leading to defluorination of the molecule. nih.gov The efficiency of this photodegradation can be enhanced by the presence of photocatalytic surfaces, such as titanium dioxide (TiO2). nih.govnih.gov Reductive degradation can also occur, where aquated electrons generated by processes like iodide photolysis can break down perfluoroalkyl compounds.
Future Research Directions and Emerging Paradigms
Sustainable Methodologies in Perfluoroheptyl Iodide Chemistry
The growing emphasis on green chemistry is shifting the landscape of synthetic organic chemistry, and the use of this compound is no exception. Future research is geared towards minimizing the environmental impact of perfluoroalkylation reactions through several key strategies:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for generating perfluoroalkyl radicals from perfluoroalkyl iodides under mild conditions. researchgate.netconicet.gov.ar This approach avoids the use of harsh reagents and high temperatures typically associated with traditional radical initiation methods. d-nb.infonih.gov The use of semiconductor photocatalysts, such as titanium dioxide (TiO2), allows for the reduction of perfluoroalkyl iodides to perfluoroalkyl radicals using light as a clean energy source. researchgate.net
Electrosynthesis: Electrochemical methods offer a sustainable alternative for generating reactive species. Anodic oxidation can be used to synthesize hypervalent iodine reagents, which are powerful oxidants, without the need for stoichiometric chemical oxidants. frontiersin.org This technology can be extended to reactions involving this compound, providing a greener route to perfluoroheptylated compounds. The in situ electrochemical generation of iodinating agents from iodides in aqueous media is a promising green approach that could be adapted for reactions with this compound. mdpi.com
Benign Solvents and Catalysts: A significant push is being made to replace hazardous solvents with more environmentally friendly options. Research into conducting perfluoroalkylation reactions in water or other green solvents is a key area of focus. nih.gov Furthermore, the development of metal-free catalytic systems is a major goal. Iodine-catalyzed reactions, for instance, present a green alternative to transition metal catalysis in various organic transformations. researchgate.net
Hypervalent Iodine Reagents: Phenyliodine bis(trifluoroacetate) (PIFA) and other hypervalent iodine compounds are gaining traction as sustainable reagents. rsc.org Their low toxicity, ready availability, and moderate reactivity make them attractive alternatives to heavy metal oxidants. rsc.org Exploring the use of these reagents in conjunction with this compound could lead to more sustainable synthetic protocols.
| Sustainable Approach | Key Advantages | Relevance to this compound |
| Photocatalysis | Mild reaction conditions, avoids harsh reagents, uses light as a clean energy source. | Generation of perfluoroheptyl radicals for various transformations. researchgate.netconicet.gov.ar |
| Electrosynthesis | Avoids stoichiometric oxidants, uses electrons as a clean reagent. | Potential for green synthesis of perfluoroheptylated compounds and related reagents. frontiersin.orgmdpi.com |
| Benign Solvents | Reduces environmental impact and improves safety. | Performing perfluoroheptylation in water or other green solvents. nih.gov |
| Iodine Catalysis | Environmentally benign alternative to transition metals. | Development of metal-free catalytic systems for reactions involving this compound. researchgate.net |
| Hypervalent Iodine Reagents | Low toxicity, readily available, avoids heavy metal oxidants. | Greener synthetic routes utilizing reagents like PIFA in conjunction with this compound. rsc.org |
Novel Reactivity Modes and Selectivity Control in Perfluoroalkylation
Beyond sustainability, a primary focus of future research is the discovery of novel ways to activate this compound and to control the selectivity of perfluoroalkylation reactions.
Halogen Bonding Activation: A significant recent development is the use of halogen bonding to activate perfluoroalkyl iodides. The interaction between the electrophilic iodine atom of the perfluoroalkyl iodide and a Lewis base can promote the homolysis of the C-I bond under mild conditions, without the need for light or transition metals. nih.gov This novel activation mode opens up new avenues for C-H amidation, iodination, and perfluoroalkylation reactions. nih.gov
Electron Donor-Acceptor (EDA) Complexes: The formation of EDA complexes between perfluoroalkyl iodides and electron donors can be triggered by visible light to generate perfluoroalkyl radicals. conicet.gov.ar This approach offers a metal-free method for initiating perfluoroalkylation reactions with a high degree of control.
Regio- and Stereoselectivity Control: Achieving high levels of regio- and stereoselectivity in perfluoroalkylation reactions is a major challenge. Future research will focus on the design of new catalysts and reaction conditions to control where and how the perfluoroheptyl group is introduced into a molecule. This includes the development of asymmetric perfluoroalkylation methods to synthesize chiral fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries.
The following table summarizes some emerging reactivity modes:
| Reactivity Mode | Description | Potential Applications |
| Halogen Bonding Activation | Activation of the C-I bond through interaction with a Lewis base. nih.gov | C-H amidation, iodination, and perfluoroalkylation under mild, metal-free conditions. nih.gov |
| EDA Complex Formation | Light-induced generation of radicals from an electron donor-acceptor complex. conicet.gov.ar | Controlled, metal-free perfluoroalkylation of various substrates. |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of the reaction. | Synthesis of enantiomerically pure perfluoroheptylated compounds for life sciences. |
Advanced Characterization Techniques in Mechanistic Research
A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Advanced analytical and computational techniques are playing an increasingly important role in elucidating the intricate details of reactions involving this compound.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): 19F NMR spectroscopy is an invaluable tool for characterizing fluorinated compounds and monitoring the progress of reactions. researchgate.net Advanced NMR techniques can provide detailed information about the structure and dynamics of reactants, intermediates, and products.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups and to follow the transformation of starting materials into products. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for the accurate determination of the molecular formulas of novel perfluoroheptylated compounds.
Computational Chemistry:
Density Functional Theory (DFT): DFT calculations are being used to model reaction pathways, predict the stability of intermediates, and understand the factors that control selectivity. nih.gov These computational studies provide insights that are often difficult to obtain through experiments alone.
In situ Reaction Monitoring: The development of techniques for monitoring reactions in real-time provides a wealth of kinetic and mechanistic data. This allows for a more detailed understanding of the reaction progress and the identification of transient intermediates.
| Technique | Application in this compound Research |
| 19F NMR Spectroscopy | Characterization of fluorinated compounds, reaction monitoring. researchgate.net |
| FT-IR Spectroscopy | Identification of functional groups, tracking reaction conversion. researchgate.net |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting selectivity. nih.gov |
| In situ Monitoring | Real-time analysis of reaction kinetics and intermediates. |
Development of Novel Functional Materials Incorporating Perfluoroheptyl Moieties
The unique properties conferred by the perfluoroheptyl group, such as low surface energy, hydrophobicity, oleophobicity, and high thermal and chemical stability, make it an attractive component for a wide range of advanced materials. core.ac.uk
Fluoropolymers: this compound can be used as a chain transfer agent in iodine transfer polymerization to synthesize well-defined block copolymers. google.com These polymers can be designed to have specific properties for applications such as coatings, surfactants, and membranes. The incorporation of perfluoroheptyl moieties can significantly lower the surface energy of polymers, leading to materials with excellent water and oil repellency.
Surface Modification: The introduction of perfluoroheptyl groups onto surfaces can dramatically alter their properties. scitechnol.com This can be achieved through various surface modification techniques to create superhydrophobic and oleophobic surfaces for applications such as self-cleaning coatings, anti-fouling materials, and low-friction surfaces.
Liquid Crystals: The incorporation of perfluoroalkyl chains into liquid crystal molecules can significantly influence their mesomorphic properties. nih.govnih.gov The high polarity and steric bulk of the perfluoroheptyl group can be used to tune the phase behavior, dielectric anisotropy, and other physical properties of liquid crystalline materials for use in advanced display technologies.
Surfactants: Perfluoroalkylated substances are known for their exceptional surfactant properties, being able to significantly reduce the surface tension of water. nih.govresearchgate.net Research is ongoing to develop new fluorinated surfactants based on this compound with improved performance and reduced environmental impact for a variety of industrial applications.
| Material Type | Role of Perfluoroheptyl Moiety | Potential Applications |
| Block Copolymers | Provides low surface energy, thermal stability, and chemical resistance. | High-performance coatings, membranes, and surfactants. google.com |
| Modified Surfaces | Creates hydrophobic and oleophobic properties. | Self-cleaning surfaces, anti-fouling coatings, low-friction materials. scitechnol.com |
| Liquid Crystals | Influences mesomorphic behavior and physical properties. | Advanced display technologies. nih.govnih.gov |
| Fluorinated Surfactants | Drastically reduces surface tension. | Emulsifiers, wetting agents, and foaming agents in various industries. nih.govresearchgate.net |
Q & A
Q. What are the standard synthetic routes for perfluoroheptyl iodide, and how do reaction conditions influence yield?
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?
Nuclear Magnetic Resonance (¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. ¹⁹F NMR chemical shifts for CF₃ and CF₂ groups appear at δ -80 to -85 ppm and -120 to -125 ppm, respectively. GC-MS retention times and fragmentation patterns (e.g., m/z 445 for [C₇F₁₅I]⁻) confirm molecular identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its high iodine content and potential bioaccumulation, use fume hoods, nitrile gloves, and fluoropolymer-coated labware. Waste disposal must comply with PFAS regulations (e.g., incineration ≥1,100°C). Monitor airborne iodide levels using real-time FTIR spectroscopy .
Advanced Research Questions
Q. How can experimental design address contradictions in reported reactivity of this compound across studies?
Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) may arise from solvent polarity or trace moisture. A factorial Design of Experiments (DOE) should isolate variables:
Q. What methodologies validate the environmental persistence of this compound in aquatic systems?
Use OECD 309 guidelines to assess aerobic biodegradation in water-sediment systems. Quantify parent compound and degradation products (e.g., perfluoroheptanoic acid) via LC-MS/MS. Half-life calculations require time-series sampling and kinetic modeling (first-order decay constants) .
Q. How do computational models predict the thermodynamic stability of this compound derivatives?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) optimize geometries and calculate bond dissociation energies (C-I bond ≈ 220 kJ/mol). Compare with experimental DSC data to validate thermal decomposition pathways .
Data Contradiction and Reproducibility
Q. How to resolve conflicting NMR spectral data for this compound in different solvents?
Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) are common. Standardize solvent systems and reference internal standards (e.g., CFCl₃). Cross-validate with X-ray crystallography for absolute configuration confirmation (limited by crystal growth challenges) .
Q. Why do GC-MS results vary between labs for this compound samples?
Column selection (DB-5 vs. HP-FFAP) and ionization modes (EI vs. CI) affect fragmentation. Interlab comparisons require harmonized protocols, including calibration with NIST-traceable standards and participation in proficiency testing programs .
Tables of Key Research Findings
Methodological Recommendations
- Sample Preparation : Use cryogenic grinding (liquid N₂) to homogenize solid aggregates for reproducible subsampling .
- Data Reporting : Follow ISO/IEC 17025 guidelines for uncertainty quantification (e.g., ±5% for GC-MS peak areas) .
For further guidance on experimental reproducibility, consult institutional protocols for PFAS research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
